molecular formula C22H20ClN5OS B2408420 (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1171350-46-1

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2408420
CAS No.: 1171350-46-1
M. Wt: 437.95
InChI Key: DWXBXLABWRZTIW-UHFFFAOYSA-N
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Description

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including a benzo[d]thiazole and a pyrazole ring. This compound has garnered interest in scientific research due to its potential biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. Thiazole derivatives, like the one present in this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

The compound is involved in various metabolic pathways This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

The compound is transported and distributed within cells and tissues This includes interactions with transporters or binding proteins, and effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

. Key steps might include:

  • Formation of benzo[d]thiazole: : This can be achieved by cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

  • Introduction of piperazine: : The benzo[d]thiazole core is then reacted with piperazine to form the piperazinyl derivative.

  • Coupling with pyrazole: : The final step involves the reaction of the piperazinyl derivative with 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the thiazole or pyrazole rings to introduce functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory conditions.

  • Industry: : It can be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds might include other thiazole or pyrazole derivatives, but the presence of both rings in a single molecule sets it apart. Some similar compounds include:

  • Thiazole derivatives: : Used in various pharmaceuticals and agrochemicals.

  • Pyrazole derivatives: : Known for their anti-inflammatory and analgesic properties.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-17(14-24-28(15)16-6-3-2-4-7-16)21(29)26-10-12-27(13-11-26)22-25-20-18(23)8-5-9-19(20)30-22/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBXLABWRZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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